molecular formula C35H53NO13 B1682769 Tetramycin CAS No. 11076-50-9

Tetramycin

Cat. No.: B1682769
CAS No.: 11076-50-9
M. Wt: 695.8 g/mol
InChI Key: DVWJFTGEISXVSH-BOZVIDHTSA-N
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Description

Tetramycin is a tetraene macrolide antibiotic known for its potent antifungal properties. It belongs to a class of polyene antibiotics, which are characterized by their multiple conjugated double bonds. This compound is primarily used in agriculture and the food industry as an eco-friendly antifungal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramycin is typically produced through microbiological synthesis using the bacterium Streptomyces noursei. The process involves the fermentation of the bacterium under controlled conditions to produce the antibiotic .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Streptomyces noursei is cultured in bioreactors, where it undergoes fermentation to produce this compound. The antibiotic is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tetramycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the antibiotic to enhance its properties or reduce its toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved pharmacological properties .

Scientific Research Applications

Tetramycin has a wide range of applications in scientific research:

    Chemistry: this compound is used as a model compound for studying the synthesis and modification of polyene antibiotics.

    Biology: It serves as a tool for investigating the mechanisms of antifungal activity and resistance in fungi.

    Medicine: Although not widely used in clinical settings due to its toxicity, this compound derivatives are explored for their potential therapeutic applications.

    Industry: this compound is extensively used in agriculture as an antifungal agent to protect crops from fungal infections. .

Mechanism of Action

Tetramycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately causing cell death. The molecular targets of this compound include the fungal cell membrane and various enzymes involved in ergosterol biosynthesis .

Comparison with Similar Compounds

Tetramycin is similar to other polyene antibiotics such as nystatin, amphotericin, and pimaricin. it is unique in its specific structure and spectrum of activity:

This compound stands out due to its eco-friendly nature and its specific application in agriculture and the food industry .

Properties

CAS No.

11076-50-9

Molecular Formula

C35H53NO13

Molecular Weight

695.8 g/mol

IUPAC Name

(1R,3S,5S,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,25-tetrahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid

InChI

InChI=1S/C35H53NO13/c1-4-22-12-9-7-5-6-8-10-14-25(48-34-32(42)30(36)31(41)21(3)47-34)17-27-29(33(43)44)26(39)19-35(45,49-27)18-24(38)16-23(37)13-11-15-28(40)46-20(22)2/h5-12,14-15,20-27,29-32,34,37-39,41-42,45H,4,13,16-19,36H2,1-3H3,(H,43,44)/b7-5+,8-6+,12-9+,14-10+,15-11+/t20-,21-,22+,23+,24+,25+,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1

InChI Key

DVWJFTGEISXVSH-BOZVIDHTSA-N

Isomeric SMILES

CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C/C=C/C(=O)O[C@@H]1C)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

SMILES

CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Canonical SMILES

CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetramycin;  JA-3789;  Tetramycin A;  24-Demethyl-24-ethyltetrin A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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